Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine, Tiquizium Bromides, and Tioconazole contain the thiophene nucleus and exhibit diverse biological activities.
Indole Derivatives: Compounds like indomethacin and celecoxib, which have anti-inflammatory and analgesic properties.
Uniqueness
Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the benzothiophene core
Properties
Molecular Formula |
C21H21FN2O5S2 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 4-fluoro-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H21FN2O5S2/c1-28-15-6-3-5-14(13-15)23-9-11-24(12-10-23)31(26,27)20-18-16(22)7-4-8-17(18)30-19(20)21(25)29-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
DQOWOBIYHIPLGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC |
Origin of Product |
United States |
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